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Compound of Interest

Compound Name: Cyclohexanone-2,2,6,6-d4

Cat. No.: B085639

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and
spectroscopic characteristics of deuterated cyclohexanone. The information is intended to
support research and development activities where isotopically labeled compounds are utilized,
such as in mechanistic studies, metabolic tracing, and as internal standards in analytical
chemistry. This document summarizes key physical properties, spectroscopic data, and
relevant experimental methodologies.

Physical Properties

The introduction of deuterium atoms into the cyclohexanone molecule leads to slight but
measurable changes in its physical properties compared to the non-deuterated analogue.
These differences primarily arise from the greater mass of deuterium compared to protium. The
following tables summarize the key physical properties of non-deuterated cyclohexanone and
its deuterated isotopologues.

Table 1: General Physical Properties
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Cyclohexanone

Cyclohexanone-

Cyclohexanone-

Property

(Non-deuterated) 2,2,6,6-d4 d10
Molecular Formula CeH100 CeHeD4O[1] CeD100[2]
Molecular Weight (

98.14[3] 102.17[4] 108.20[2]
g/mol )

Colorless to pale
Appearance o

yellow liquid[5]

Pleasant, acetone-
Odor

like[5]

Table 2: Thermodynamic and Optical Properties

Cyclohexanone

Cyclohexanone-

Cyclohexanone-

Property

(Non-deuterated) 2,2,6,6-d4 d10
Melting Point (°C) -47 to -26[6] -47[4]
Boiling Point (°C) 155.6[7] 153[4]
Density (g/mL at

0.9478[8] 0.986[4] 1.044
25°C)
Refractive Index

1.447[8] 1.449[4]

(n20/D)

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and isotopic purity of deuterated

cyclohexanone. The following sections and tables provide an overview of the expected

spectroscopic characteristics.

Infrared (IR) Spectroscopy

The most significant change in the IR spectrum of deuterated cyclohexanone compared to its
non-deuterated counterpart is the shift of C-H stretching and bending vibrations to lower
frequencies (C-D vibrations). The carbonyl (C=0) stretch remains relatively unchanged.

© 2025 BenchChem. All rights reserved.

2/9

Tech Support


https://www.ucc.ie/en/media/academic/physics/physicsmainwebsite/outreach/experimentdocuments/leavingcertwrite-ups/MEASUREMENTOFTHEREFRACTIVEINDEXOFALIQUID.pdf
https://www.chemicalbook.com/spectrumen_108-94-1_1hnmr.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C108941&Type=IR-SPEC&Index=1
https://m.chemicalbook.com/SpectrumEN_1006-03-7_HNMR.htm
https://www.chemicalbook.com/spectrumen_108-94-1_1hnmr.htm
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.masterorganicchemistry.com/2016/09/26/uv-vis-spectroscopy-absorbance-of-carbonyls/
https://m.chemicalbook.com/SpectrumEN_1006-03-7_HNMR.htm
https://uotechnology.edu.iq/dep-laserandoptoelec-eng/laboratory/1/U%20p/Determination%20the%20refractive%20index%20of%20a%20liquid%20by%20a%20liquid%20l.pdf
https://m.chemicalbook.com/SpectrumEN_1006-03-7_HNMR.htm
https://www.researchgate.net/publication/286114325_Highly_efficient_catalytic_system_for_cyclohexanone_synthesis_by_cyclohexane_oxidation_with_oxygen
https://m.chemicalbook.com/SpectrumEN_1006-03-7_HNMR.htm
https://www.researchgate.net/publication/286114325_Highly_efficient_catalytic_system_for_cyclohexanone_synthesis_by_cyclohexane_oxidation_with_oxygen
https://m.chemicalbook.com/SpectrumEN_1006-03-7_HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 3: Key IR Absorption Bands (cm~?)

. Cyclohexanone (Non- Deuterated Cyclohexanone
Functional Group
deuterated) (Expected)
C=0 Stretch ~1715 (strong, sharp)[7] ~1715
C-H Stretch (sp3) 2850-3000 Replaced by C-D stretches
C-D Stretch - ~2100-2250
CH:2 Scissoring ~1450[9] Shifted to lower frequency
CHz2 Rocking ~1375[9] Shifted to lower frequency

Nuclear Magnetic Resonance (NMR) Spectroscopy

In *H NMR, the signals corresponding to the deuterated positions will be absent. In 13C NMR,
the carbons bonded to deuterium will exhibit a triplet multiplicity due to C-D coupling and will be
shifted slightly upfield.

Table 4: *H NMR Chemical Shifts (ppm)

Cyclohexanone (Non-

Position Cyclohexanone-2,2,6,6-d4
deuterated)

o-protons (2,6) ~2.35[2] Absent

B, y-protons (3,4,5) ~1.55-2.07[2] Present

Table 5: 13C NMR Chemical Shifts (ppm)
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Cyclohexanone (Non-

Carbon deuterated) Cyclohexanone-d10

C=0 (C1) ~212 Shifted slightly upfield
a-Carbons (C2, C6) ~42 Shifted slightly upfield, triplet
B-Carbons (C3, C5) ~27 Shifted slightly upfield, triplet
y-Carbon (C4) ~25 Shifted slightly upfield, triplet

Note: Specific chemical shifts for deuterated species can vary slightly based on the solvent and
instrument parameters. A SpectraBase entry for (D10)-Cyclohexanone provides access to the
13C NMR spectrum[10].

Mass Spectrometry (MS)

The molecular ion peak in the mass spectrum will directly reflect the number of deuterium
atoms. The fragmentation patterns will also be altered due to the increased mass of deuterium-
containing fragments. The base peak for non-deuterated cyclohexanone is typically at m/z =
55[11][12]. For deuterated analogs, the m/z values of fragments containing deuterium will be

shifted accordingly.

Table 6: Key Mass Spectrometry Fragments (m/z)

Species Cyclohexanone Cyclohexanone- Cyclohexanone-
(Non-deuterated) 2,2,6,6-d4 d10

Molecular lon [M]* 98 102 108

[M-CHs]* 83

[M-C2Ha]* 70 74 78

Base Peak 55 58 or 59 62

[M-CsHe]* 56

[CsHe]* 42 44 or 46 48
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UV-Vis Spectroscopy

Cyclohexanone exhibits a weak absorption in the UV region corresponding to the n - 1t*
transition of the carbonyl group. This absorption is typically observed around 270-300 nm[6].
Deuteration is not expected to significantly alter the Amax of this transition.

Experimental Protocols

The following sections outline general experimental procedures for the synthesis and
characterization of deuterated cyclohexanone.

Synthesis of Deuterated Cyclohexanone

A common method for introducing deuterium at the a-positions of a ketone is through acid- or
base-catalyzed hydrogen-deuterium exchange in a deuterated solvent.

Protocol: Synthesis of Cyclohexanone-2,2,6,6-d4 via Catalytic H-D Exchange

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, combine cyclohexanone (1.0 eq) and a deuterated solvent such as D20 or CHsOD.

o Catalyst Addition: Add a catalytic amount of a base (e.g., NaOD, K2COs) or an acid (e.g.,
DCI, D2S0a).

o Reaction: Heat the mixture to reflux and stir for a period sufficient to achieve the desired
level of deuteration (this may range from several hours to days and can be monitored by
NMR or MS).

o Workup: After cooling to room temperature, neutralize the catalyst. If a base was used, add a
stoichiometric amount of a deuterated acid. If an acid was used, add a stoichiometric amount
of a deuterated base.

o Extraction: Extract the product into an organic solvent such as diethyl ether or
dichloromethane. Wash the organic layer with brine.

e Drying and Purification: Dry the organic layer over an anhydrous salt (e.g., MgSOa or
Naz2S0a), filter, and remove the solvent under reduced pressure. The crude product can be
purified by distillation.
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Determination of Physical Properties

Protocol: Determination of Boiling Point (Micro Method)

Sample Preparation: Place a small amount of the purified deuterated cyclohexanone into a
small test tube or a Durham tube.

Capillary Inversion: Place a sealed-end capillary tube, open end down, into the liquid.
Apparatus Assembly: Attach the sample tube to a thermometer using a rubber band or wire.
Heating: Immerse the assembly in a Thiele tube or an oil bath.

Observation: Heat the bath gently. A slow stream of bubbles will emerge from the capillary
tube. Continue heating until a rapid and continuous stream of bubbles is observed.

Measurement: Remove the heat source and allow the apparatus to cool slowly. The
temperature at which the liquid just begins to enter the capillary tube is the boiling point[13].

Protocol: Determination of Refractive Index

Instrument Calibration: Calibrate the refractometer using a standard of known refractive
index (e.qg., distilled water).

Sample Application: Place a few drops of the deuterated cyclohexanone onto the prism of
the refractometer.

Measurement: Close the prism and allow the temperature to stabilize (typically 20°C).

Reading: Look through the eyepiece and adjust the controls until the dividing line between
the light and dark fields is sharp and centered on the crosshairs. Read the refractive index
from the scale.

Visualizations
Characterization Workflow for Deuterated
Cyclohexanone
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The following diagram illustrates a typical workflow for the synthesis and characterization of a

deuterated cyclohexanone sample.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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